(R)-Bicalutamide

Description

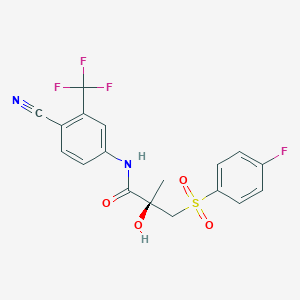

Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016794 | |

| Record name | (R)-bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113299-40-4 | |

| Record name | Bicalutamide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Bicalutamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (R)-bicalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICALUTAMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9DL98I0AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereospecificity of Bicalutamide: A Technical Guide to the Differential Activity of its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide (B1683754), a non-steroidal antiandrogen, is a cornerstone in the management of prostate cancer. Administered as a racemate, it comprises equal amounts of (R)-Bicalutamide and (S)-Bicalutamide. However, the therapeutic activity of this drug is not evenly distributed between its stereoisomers. This technical guide provides an in-depth analysis of the stereospecific activity of this compound versus (S)-Bicalutamide, detailing their distinct pharmacological profiles. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular basis for bicalutamide's efficacy and the critical role of chirality in its mechanism of action.

Differential Pharmacodynamics: Targeting the Androgen Receptor

The primary mechanism of action for bicalutamide is the competitive antagonism of the androgen receptor (AR), a nuclear transcription factor that plays a pivotal role in the growth and survival of prostate cancer cells. The antiandrogenic activity of bicalutamide resides almost exclusively in the (R)-enantiomer.

Binding Affinity to the Androgen Receptor

The differential activity of the bicalutamide enantiomers begins at the primary point of interaction: the androgen receptor. This compound exhibits a significantly higher binding affinity for the AR compared to its (S)-counterpart. This stereoselective binding is the initial and most critical determinant of the drug's overall pharmacological activity.

| Parameter | This compound | (S)-Bicalutamide | Reference |

| Relative Binding Affinity | ~30-fold higher than (S)-isomer | Low to negligible | [1] |

| IC50 (AR antagonism) | 159–243 nM (racemate) | Significantly higher than (R)-isomer | [1] |

Androgen Receptor Signaling Pathway

Upon binding of an androgen, such as dihydrotestosterone (B1667394) (DHT), the androgen receptor undergoes a conformational change, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA. This initiates the transcription of genes involved in cell growth and proliferation. This compound, as a potent antagonist, binds to the AR and prevents this cascade of events. In contrast, (S)-Bicalutamide has minimal impact on AR signaling due to its poor binding affinity.

References

(R)-Bicalutamide's Affinity for the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the active enantiomer of the nonsteroidal antiandrogen Bicalutamide, is a cornerstone in the therapeutic landscape of prostate cancer. Its mechanism of action is centered on its ability to competitively inhibit the androgen receptor (AR), a ligand-activated transcription factor pivotal to the growth and survival of prostate cancer cells. A thorough understanding of the binding affinity and interaction between this compound and the AR is critical for the development of novel antiandrogen therapies and for optimizing existing treatment regimens. This technical guide provides an in-depth overview of the binding characteristics of this compound to the androgen receptor, complete with quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for the androgen receptor has been characterized through various in vitro assays. The data consistently demonstrates that the (R)-isomer possesses significantly higher affinity than the (S)-isomer. Bicalutamide is a racemic mixture, but the therapeutic activity is almost exclusively attributed to the (R)-enantiomer[1]. The affinity of this compound is approximately 30-fold higher than that of the (S)-isomer[2].

Below is a summary of the reported binding affinity values for this compound and other relevant compounds for the androgen receptor.

Table 1: IC50 Values for Androgen Receptor Binding

| Compound | IC50 (nM) | Cell Line/System | Notes |

| This compound | 159 - 243 | Varies | General range from multiple studies[3]. |

| This compound | 160 | LNCaP/AR(cs) cells | Specific study in a prostate cancer cell line[4]. |

| This compound | 66.3 | ZIP9 (membrane AR) | Antagonist activity at a membrane androgen receptor[2][3]. |

| Dihydrotestosterone (B1667394) (DHT) | ~3.8 | Varies | The primary endogenous ligand, for comparison[2]. |

Table 2: Relative Binding Affinity (RBA) for the Androgen Receptor

| Compound | Relative Binding Affinity (%) | Reference Compound (100%) |

| Bicalutamide | 0.29 - 6.4 | Metribolone or DHT |

| Hydroxyflutamide | 0.20 - 1 | Metribolone or DHT |

| Flutamide | <0.0057 | Metribolone or DHT |

| Nilutamide | 0.9 | Metribolone or DHT |

| Cyproterone Acetate | 2.2 - 7.8 | Metribolone or DHT |

(Data compiled from multiple sources[2])

Androgen Receptor Signaling Pathways

The androgen receptor mediates the effects of androgens through two primary signaling pathways: the classical (genomic) pathway and the non-classical (non-genomic) pathway. This compound primarily acts as an antagonist in the classical pathway.

Classical (Genomic) Signaling Pathway

The canonical AR signaling pathway involves the receptor's function as a ligand-dependent transcription factor. In the absence of androgens, the AR resides in the cytoplasm in a complex with heat shock proteins (HSPs)[5][6]. Upon binding to an androgen like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus[5][6][7]. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription[5][7]. This process regulates genes involved in cell proliferation and survival[7]. This compound competitively binds to the ligand-binding domain of the AR, preventing this cascade of events and inhibiting the transcription of androgen-dependent genes[1][8].

Non-Classical (Non-Genomic) Signaling Pathway

In addition to its genomic actions, the AR can also mediate rapid, non-genomic effects. This pathway involves a subpopulation of AR located at the cell membrane[9]. Upon androgen binding, this membrane-associated AR can rapidly activate various downstream kinase cascades, including the MAPK/ERK and PI3K/AKT pathways, without direct DNA binding and gene transcription[6][7][10]. These pathways can, in turn, influence cell proliferation and survival. The role of this compound in modulating this non-classical pathway is an area of ongoing research.

References

- 1. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Ligand Binding to the Androgen Receptor Induces Conformational Changes That Regulate Phosphatase Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scatchard equation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. elearning.unito.it [elearning.unito.it]

- 9. epa.gov [epa.gov]

- 10. revvity.com [revvity.com]

Pharmacodynamics of (R)-Bicalutamide as a non-steroidal antiandrogen

An In-Depth Technical Guide to the Pharmacodynamics of (R)-Bicalutamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bicalutamide (B1683754) is a non-steroidal antiandrogen (NSAA) medication primarily utilized in the treatment of prostate cancer.[1] It is administered as a racemic mixture, but its therapeutic activity resides almost exclusively in the (R)-enantiomer.[2] this compound functions as a pure, highly selective antagonist of the androgen receptor (AR), the primary biological target of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][3] Unlike steroidal antiandrogens, it exhibits no cross-reactivity with other steroid hormone receptors, minimizing off-target hormonal effects.[1] This guide provides a detailed examination of the pharmacodynamic properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its antiandrogenic effect through competitive inhibition of the androgen receptor.[4] In normal and malignant prostatic tissue, androgens bind to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, recruiting coactivators and initiating the transcription of genes responsible for cell growth and proliferation, such as prostate-specific antigen (PSA).[4][5]

This compound competitively binds to the same ligand-binding domain on the AR as endogenous androgens.[6] However, this binding does not induce the necessary conformational change required for receptor activation.[5] While some studies indicate the bicalutamide-liganded AR can still translocate to the nucleus and bind to DNA, it fails to recruit the necessary steroid receptor coactivator proteins (SRC-1 or -2).[7] This results in the formation of a transcriptionally inactive complex on the DNA, effectively blocking androgen-stimulated gene expression and halting the proliferation of androgen-dependent prostate cancer cells.[5][7]

References

- 1. Bicalutamide - Wikipedia [en.wikipedia.org]

- 2. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Bicalutamide: A Comprehensive Technical Guide to a Selective Androgen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Bicalutamide is a non-steroidal, pure androgen receptor (AR) antagonist utilized primarily in the treatment of prostate cancer. Its therapeutic efficacy is rooted in its high selectivity and affinity for the androgen receptor, thereby competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This document provides an in-depth technical overview of this compound, encompassing its mechanism of action, quantitative binding kinetics, pharmacokinetic profile, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development and androgen receptor biology.

Introduction

Bicalutamide (B1683754) is administered as a racemic mixture of (R)- and (S)-enantiomers. However, the pharmacological activity resides almost exclusively in the (R)-enantiomer, which possesses a significantly higher binding affinity for the androgen receptor.[1] this compound acts as a silent antagonist, meaning it binds to the AR but does not induce the conformational changes necessary for receptor activation and subsequent gene transcription.[1] Its high selectivity for the AR, with negligible affinity for other steroid hormone receptors, results in a favorable side-effect profile compared to steroidal anti-androgens.[1]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the androgen receptor. In the absence of an antagonist, androgens like DHT bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus.[2] Once in the nucleus, the AR-androgen complex binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes responsible for prostate cell growth and survival.[3][4]

This compound disrupts this pathway by binding to the ligand-binding domain (LBD) of the AR. While this binding can still permit the nuclear translocation of the AR, it prevents the necessary conformational changes for the recruitment of co-activator proteins.[5][6] Instead, the this compound-AR complex may recruit co-repressor proteins, leading to the formation of a transcriptionally inactive complex on the DNA.[1][5] This ultimately blocks the expression of androgen-dependent genes.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for its characterization as a selective and potent AR antagonist.

Table 1: Androgen Receptor Binding Affinity of Bicalutamide Enantiomers

| Enantiomer | IC50 (nM) | Ki (µM) | Relative Binding Affinity (vs. DHT) |

| This compound | 159 - 243[1] | 12.5[7] | ~30-100 fold lower than DHT[1] |

| (S)-Bicalutamide | ~30-fold lower affinity than (R)-enantiomer[1] | - | - |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference |

| Bioavailability | Well-absorbed | [1] |

| Protein Binding | 99.6% | [1] |

| Elimination Half-life | 7 - 10 days (continuous administration) | [1] |

| Metabolism | Hepatic (CYP3A4 hydroxylation, glucuronidation) | [1] |

| Excretion | Feces (43%), Urine (34%) | [1] |

Table 3: Selectivity of this compound

| Receptor | Interaction | Reference |

| Androgen Receptor (AR) | High-affinity antagonist | [1] |

| Estrogen Receptors (ERs) | No significant interaction | [1] |

| Progesterone Receptors (PRs) | No significant interaction | [1] |

| Glucocorticoid Receptor (GR) | No significant interaction | [1] |

| Mineralocorticoid Receptor (MR) | No significant interaction | [1] |

Signaling Pathways and Experimental Workflows

Visual representations of the androgen receptor signaling pathway, the mechanism of this compound action, and a typical experimental workflow for characterizing AR antagonists are provided below.

References

- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of androgen receptor antagonist bicalutamide in prostate cancer cells is independent of NCoR and SMRT corepressors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

Initial In Vitro Studies on the Anti-Cancer Effects of (R)-Bicalutamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies investigating the anti-cancer properties of (R)-Bicalutamide, the pharmacologically active enantiomer of the non-steroidal anti-androgen, Bicalutamide (B1683754). The document details its mechanism of action, summarizes key quantitative data from cytotoxicity and apoptosis assays, and outlines the experimental protocols used in these foundational studies.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound exerts its anti-cancer effects primarily by acting as a pure, competitive antagonist of the Androgen Receptor (AR).[1] In androgen-dependent cancer cells, particularly in prostate cancer, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR triggers a conformational change. This activated AR-ligand complex then translocates to the cell nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA, initiating the transcription of genes responsible for cell growth, proliferation, and survival.[2][3]

This compound competitively binds to the same ligand-binding domain on the AR as endogenous androgens.[2] However, this binding does not induce the necessary conformational change for receptor activation. Consequently, the this compound-AR complex is transcriptionally inactive, preventing its translocation to the nucleus and blocking the downstream signaling cascade that promotes tumor cell proliferation.[3][4] The activity of bicalutamide resides almost entirely in the (R)-isomer, which has a significantly higher binding affinity for the AR than the (S)-isomer.[5][6]

Caption: this compound competitively blocks androgen binding to the AR.

Quantitative Data on In Vitro Anti-Cancer Effects

The efficacy of this compound has been quantified across various cancer cell lines, primarily those derived from prostate tumors. Key metrics include the half-maximal inhibitory concentration (IC50) for cell growth and the induction of apoptosis.

Cytotoxicity and Anti-Proliferative Activity

The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell proliferation. Studies have shown that the cytotoxic effects of this compound are dependent on the cell line, particularly its androgen receptor status and potential resistance mechanisms.

| Cell Line | Cancer Type | AR Status | IC50 (µM) | Exposure Time | Assay | Reference |

| LNCaP | Prostate | Mutated (T877A), Androgen-Sensitive | 1.8 (IG50) | 144 h | SRB | [7] |

| LNCaP-Rbic | Prostate | Bicalutamide-Resistant LNCaP | >20 | 144 h | SRB | [8] |

| LNCaP-AR | Prostate | AR Overexpressing | >20 | 144 h | SRB | [8] |

| VCaP | Prostate | Wild-Type, AR Overexpressing | >20 | 144 h | SRB | [8] |

| 22Rv1 | Prostate | Wild-Type, Expresses AR Splice Variants | 44.47 | Not Specified | Monolayer Assay | [9] |

| LNCaP/AR(cs) | Prostate | AR Overexpressing | 0.16 | Not Specified | Not Specified | [10] |

| DU-145 | Prostate | AR Negative | >231 (100 µg/mL) | 72 h | MTT | [6] |

| PC-3 | Prostate | AR Negative | >231 (100 µg/mL) | 72 h | MTT | [6] |

SRB: Sulforhodamine B assay; MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay; IG50: 50% inhibition of growth.

Induction of Apoptosis

This compound has been shown to induce programmed cell death (apoptosis) in cancer cells. The extent of apoptosis is often modest when the drug is used as a monotherapy and can vary significantly between cell lines.

| Cell Line | Treatment | Apoptotic Cells (%) | Exposure Time | Assay | Reference |

| LNCaP | 20 µM this compound | 2.1% | 144 h | TUNEL | [7] |

| LNCaP-AR | 20 µM this compound | 5.7% | 144 h | TUNEL | [7] |

| PWR-1E | Bicalutamide | Apoptosis Induced | 24 h | Flow Cytometry | [11] |

| PC-3 | Bicalutamide | Apoptosis Induced | 24 h | Flow Cytometry | [11] |

| UM-UC-3 | 50 µM Bicalutamide | Significant Increase vs Control | 48 h | Flow Cytometry | [12] |

TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling assay.

Signaling Pathways in Bicalutamide-Induced Apoptosis

The mechanisms by which bicalutamide induces apoptosis are complex and cell-type specific. In vitro studies have revealed that both caspase-dependent and calpain-dependent pathways can be involved.

-

Androgen-Dependent Cells (e.g., PWR-1E): Bicalutamide induces apoptosis primarily through a caspase-dependent and calpain-independent mechanism.[11]

-

Androgen-Independent Cells (e.g., PC-3): In these cells, the apoptotic mechanism is more complex, involving pathways that are partially inhibited by pan-caspase inhibitors and are also partially calpain-dependent.[11]

-

Bladder Cancer Cells (e.g., UM-UC-3): In AR-positive bladder cancer cells, bicalutamide has been shown to induce both apoptosis and autophagy, partly by upregulating Unc-51 like autophagy activating kinase 2 (ULK2).[12]

Caption: Apoptosis induction by this compound involves diverse pathways.

Detailed Experimental Protocols

Reproducible in vitro results rely on standardized and well-documented protocols. Below are methodologies for key experiments cited in the evaluation of this compound.

Caption: Standard workflow for assessing this compound's in vitro effects.

Cell Viability / Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13]

-

Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for adherence.

-

Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: Add 10 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.

-

Formazan (B1609692) Formation: Incubate for 1 to 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection: Annexin V/PI Flow Cytometry

This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]

-

Cell Culture and Treatment: Culture cells in T25 flasks (or 6-well plates) and treat with this compound or a vehicle control for the specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization process. Combine the floating and adherent populations for each sample.

-

Washing: Wash the collected cells twice with cold Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

-

Analysis:

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine (B164497) exposure on the outer membrane).[14]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).[14]

-

Conclusion

Initial in vitro investigations have firmly established this compound as a competitive antagonist of the androgen receptor. Quantitative assays demonstrate its ability to inhibit the proliferation of androgen-sensitive cancer cell lines and induce apoptosis through multiple, cell-type-specific signaling pathways. While its efficacy as a monotherapy can be limited, particularly in AR-negative or resistant models, these foundational studies provide the critical mechanistic understanding and standardized protocols necessary for further drug development, combination therapy research, and the investigation of resistance mechanisms.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 6. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Differential mechanisms of bicalutamide-induced apoptosis in prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Androgen receptor antagonist bicalutamide induces autophagy and apoptosis via ULK2 upregulation in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for dissolving (R)-Bicalutamide for cell culture experiments

Introduction

(R)-Bicalutamide, the active enantiomer of Bicalutamide (B1683754), is a non-steroidal anti-androgen (NSAA) that plays a crucial role in prostate cancer research and treatment.[1][2][3] Its mechanism of action involves competitively inhibiting the androgen receptor (AR), thereby preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4][5] This blockade disrupts the downstream signaling pathways that promote the growth and proliferation of androgen-sensitive prostate cancer cells.[4][5] Due to its lipophilic nature and low aqueous solubility, proper dissolution is critical for its effective use in in vitro cell culture experiments.[6] These application notes provide a detailed protocol for the solubilization of this compound and its application in cell culture experiments.

Data Presentation: Physicochemical and Solubility Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties of Bicalutamide

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄F₄N₂O₄S | |

| Molecular Weight | 430.37 g/mol | |

| Purity | ≥98% | [7] |

| Appearance | White crystalline solid | [8] |

| Storage Temperature | -20°C | [7] |

Table 2: Solubility of Bicalutamide in Various Solvents

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥50 mg/mL (≥116.18 mM) | [9] |

| Soluble to 100 mM | ||

| 86 mg/mL | [8] | |

| ~14 mg/mL | [7] | |

| Ethanol | Soluble to 10 mM | |

| ~7 mg/mL | [8] | |

| ~1 mg/mL | [7] | |

| Dimethylformamide (DMF) | ~20 mg/mL | [7] |

| Acetone | Soluble | [8] |

| Tetrahydrofuran (THF) | Soluble | [8] |

| Water | Practically insoluble | [8] |

| <40 mg/L | [6] | |

| Aqueous Buffers | Sparingly soluble | [7] |

Experimental Protocols

This section outlines the detailed methodology for the preparation of this compound stock and working solutions for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Sterile, complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Protocol for Preparation of this compound Stock Solution (100 mM in DMSO):

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.04 mg of this compound (Molecular Weight = 430.37 g/mol ).

-

Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., 1 mL for 100 mM).

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: The DMSO stock solution is considered sterile. However, if desired, it can be filtered through a 0.22 µm syringe filter compatible with organic solvents.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability (≥4 years).[7]

Protocol for Preparation of this compound Working Solution:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution to the desired final concentration using pre-warmed, sterile complete cell culture medium. For example, to prepare a 10 µM working solution in 10 mL of medium, add 1 µL of the 100 mM stock solution to the medium.

-

Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.

-

Application to Cells: Immediately add the freshly prepared working solution to the cell culture plates.

-

Control: Prepare a vehicle control by adding the same volume of DMSO (without Bicalutamide) to the cell culture medium at the same final concentration as the treatment group.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.

Caption: Experimental workflow for preparing this compound solutions.

Caption: this compound's mechanism of action on the androgen receptor signaling pathway.

References

- 1. An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. mdpi.com [mdpi.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Bicalutamide - LKT Labs [lktlabs.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for (R)-Bicalutamide in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages, administration protocols, and formulation strategies for the use of (R)-Bicalutamide in in vivo mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this potent anti-androgen compound.

Introduction

This compound is the active enantiomer of the non-steroidal anti-androgen drug, Bicalutamide (B1683754). It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the biological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2][3] This targeted mechanism of action makes this compound a valuable tool in prostate cancer research and other androgen-dependent disease models. Due to its low water solubility, careful consideration of the formulation and administration route is critical for achieving consistent and reliable results in in vivo studies.[4][5]

Recommended Dosages and Administration Routes

The selection of an appropriate dosage and administration route for this compound in mouse models depends on the specific research question, the mouse strain, and the tumor model being utilized. The following table summarizes dosages reported in the literature for various experimental setups.

| Dosage | Administration Route | Vehicle/Formulation | Mouse Model | Study Focus | Reference |

| 10 mg/kg/day | Oral Gavage | Not Specified | VCaP xenografts in CD1 nude mice | Antitumor Efficacy | |

| 50 mg/kg | Not Specified | Not Specified | ARE-Luc reporter mice | AR Activity | [6] |

| 0.02 mg/day | Intraperitoneal Injection | Normal Saline | BALB/c mice | Allergic Rhinitis Model | [7] |

| 10 mg/kg/day | In Drinking Water | Not Specified | SCID mice with IPC-366 or SUM149 xenografts | Inflammatory Mammary Cancer | |

| 2 mg/mL | Oral Gavage | 5% DMSO and 95% Corn Oil | CD1 mice | Pharmacokinetics | [8] |

Note: The anti-androgenic activity of Bicalutamide resides almost exclusively in the (R)-enantiomer.[2]

Experimental Protocols

Preparation of this compound for Administration

Given the poor aqueous solubility of this compound, appropriate formulation is essential for accurate dosing.

a) Formulation for Oral Gavage (Suspension):

-

Vehicle: A common vehicle for oral administration of hydrophobic compounds is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil.[8]

-

Procedure:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in a small volume of DMSO (e.g., 5% of the final volume).

-

Add corn oil to reach the final desired concentration (e.g., 95% of the final volume).

-

Vortex the mixture thoroughly to ensure a uniform suspension before each administration.

-

b) Formulation for Intraperitoneal Injection (Solution/Suspension):

-

Vehicle: For intraperitoneal injections, sterile normal saline is a commonly used vehicle.[7] Due to the low solubility of this compound in aqueous solutions, forming a fine suspension is often necessary. Solubilizing agents like cyclodextrins can be employed to enhance solubility.[9][10]

-

Procedure (Suspension in Saline):

-

Weigh the required amount of sterile this compound powder.

-

Add a small amount of a surfactant (e.g., Tween 80, typically 0.1-0.5%) to the powder to aid in wetting and suspension.

-

Gradually add sterile normal saline while vortexing or sonicating to create a fine, uniform suspension.

-

Ensure the suspension is well-mixed immediately before each injection.

-

c) Formulation for Administration in Drinking Water:

-

Challenge: The low water solubility of this compound presents a significant challenge for administration via drinking water.

-

Potential Solution: The use of solubility enhancers is recommended. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CyD), have been shown to form inclusion complexes with Bicalutamide, significantly increasing its aqueous solubility.[9][10] Another approach is the use of nanocrystal formulations.

-

Procedure (Conceptual, requires optimization):

-

Prepare an aqueous stock solution of this compound complexed with a suitable solubilizing agent (e.g., HP-β-CyD). The molar ratio of this compound to the solubilizing agent will need to be optimized.

-

Determine the average daily water consumption of the mice to calculate the required concentration of the stock solution to be added to the drinking water to achieve the target daily dose.

-

Prepare fresh medicated drinking water regularly (e.g., every 2-3 days) to ensure stability and accurate dosing.

-

Monitor water consumption to ensure that the mice are receiving the intended dose.

-

Administration Procedures

a) Oral Gavage:

-

Purpose: To deliver a precise dose of the compound directly into the stomach.

-

Procedure:

-

Gently restrain the mouse.

-

Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the prepared this compound suspension.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress.

-

b) Intraperitoneal (IP) Injection:

-

Purpose: For systemic administration of the compound.

-

Procedure:

-

Restrain the mouse, exposing the abdomen.

-

Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.

-

Aspirate to ensure the needle is not in a blood vessel or organ.

-

Slowly inject the this compound solution/suspension.

-

Withdraw the needle and return the mouse to its cage.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.

Caption: General Experimental Workflow for In Vivo Studies with this compound.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. proteopedia.org [proteopedia.org]

- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 4. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bicalutamide, an androgen receptor antagonist, effectively alleviate allergic rhinitis via suppression of PI3K–PKB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracranial Assessment of Androgen Receptor Antagonists in Mice Bearing Human Glioblastoma Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of (R)-Bicalutamide in Human Plasma using Chiral HPLC

AN-001 | For Research Use Only

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective quantification of (R)-Bicalutamide in human plasma samples. Bicalutamide (B1683754) is a non-steroidal anti-androgen agent administered as a racemate, with its therapeutic activity primarily residing in the (R)-enantiomer.[1][2] Therefore, a stereospecific analytical method is crucial for accurate pharmacokinetic and clinical studies. This protocol outlines a robust procedure involving protein precipitation for sample preparation followed by chiral HPLC separation and UV detection. The method is suitable for researchers, scientists, and professionals in drug development and clinical research.

Introduction

Bicalutamide is an oral non-steroidal drug used extensively in the treatment of prostate cancer.[1][3][4] It functions by competitively inhibiting the binding of androgens to their receptors.[5] The commercial drug, Casodex®, is a racemic mixture of (R)- and (S)-enantiomers. The anti-androgenic activity is almost exclusively attributed to the (R)-enantiomer, while the (S)-enantiomer is largely inactive.[1] Given the differences in pharmacological activity and metabolic pathways between the two enantiomers, it is essential to employ a chiral separation method to individually quantify this compound in biological matrices for meaningful pharmacokinetic and pharmacodynamic assessments.[2][6] This document provides a detailed protocol for the separation and quantification of this compound in human plasma.

Experimental Protocol

Materials and Reagents

-

This compound and (S)-Bicalutamide reference standards

-

HPLC-grade n-Hexane

-

HPLC-grade 2-Propanol (IPA)

-

Acetonitrile (B52724) (ACN), HPLC grade[7]

-

Human plasma (blank, drug-free)

-

Deionized water

Instrumentation

-

HPLC system with UV detector

-

Chiral Stationary Phase Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent[8][9]

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Calibrated pipettes

Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[8][9] |

| Mobile Phase | n-Hexane : 2-Propanol (65:35, v/v)[8][9] |

| Flow Rate | 1.0 mL/min[8][9] |

| Column Temperature | 25°C[8] |

| Injection Volume | 20 µL |

| Detection Wavelength | 270 nm (UV)[5][8][9] |

| Run Time | Approximately 10 minutes[8] |

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the Internal Standard (IS) in separate 10 mL volumetric flasks using methanol (B129727) as the solvent.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create working standards for calibration and quality control (QC) samples.

-

Calibration Standards & QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 20, 200, 1600 ng/mL).[1]

Plasma Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution and vortex briefly.

-

Add 200 µL of cold acetonitrile (ACN) to precipitate plasma proteins.[7]

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Method Validation Summary

The analytical method should be validated according to ICH guidelines.[3] Key parameters include:

-

Specificity: Assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the IS.[1]

-

Linearity: The calibration curve should demonstrate a linear relationship between concentration and peak area ratio, with a correlation coefficient (r²) of ≥ 0.999.[3][5]

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels. The coefficient of variation (%CV) should be ≤15%.[10]

-

Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be reliably quantified with acceptable precision and accuracy.[8]

-

Recovery: The extraction efficiency of the method is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[1]

Data Presentation: Comparison of Analytical Methods

The following table summarizes various reported methods for the quantification of Bicalutamide, providing a comparative overview.

| Method | Column | Mobile Phase | Detection | Linearity Range | LLOQ | Internal Standard | Reference |

| Chiral HPLC-UV | Chiralpak AD-H (250x4.6mm, 5µm) | n-Hexane:2-Propanol (65:35) | UV (270 nm) | 10-250 µg/mL | 7.6 x 10⁻⁸ g/mL | N/A | [8][9] |

| Chiral LC-MS/MS | Chiralpak AD-3R (150x4.6mm, 3µm) | 5mM Ammonium Acetate:Methanol (70:30) | MS/MS | N/A | N/A | N/A | [6] |

| Achiral LC-MS/MS | Luna C18 (100x2mm, 5µm) | Water:Acetonitrile (30:70) | MS/MS | 10-2000 ng/mL | 10 ng/mL | Nilutamide | [1][8] |

| Achiral UPLC-MS/MS | Waters XBridge C18 (75x4.6mm, 3.5µm) | 0.4% Formic Acid in Acetonitrile (80:20) | MS/MS | 1-1350 ng/mL | N/A | Telmisartan | [7][11] |

| Achiral HPLC-UV | RP-C18 (100x4.6mm, 5µm) | Phosphate Buffer (pH 2.8):ACN (60:40) | UV (270 nm) | 25-150 µg/mL | 0.656 µg/mL | N/A | [5][9] |

| Achiral HPLC-FL | TMS bonded silica | Water:Acetonitrile (30:70) | Fluorescence | 0.05-0.8 ng/µL | 0.03 ng/µL | N/A | [12] |

Visualizations

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RP-HPLC method for bicalutamide in bulk and tablets validated. [wisdomlib.org]

- 4. High performance liquid chromatography method for the pharmacokinetic study of bicalutamide SMEDDS and suspension formulations after oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. ijbio.com [ijbio.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bicalutamide quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study – Biosciences Biotechnology Research Asia [biotech-asia.org]

Application Notes and Protocols: (R)-Bicalutamide in Androgen-Dependent Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the active enantiomer of Bicalutamide (B1683754), is a non-steroidal antiandrogen agent that plays a crucial role in the management of prostate cancer.[1] It functions as a competitive antagonist of the androgen receptor (AR), a key driver in the progression of androgen-dependent prostate cancer.[2][3] By binding to the AR, this compound inhibits the downstream signaling cascade initiated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby impeding tumor cell growth and survival.[2][4] These application notes provide a comprehensive overview of the use of this compound in relevant prostate cancer cell lines, complete with detailed experimental protocols and quantitative data.

Mechanism of Action

This compound exerts its therapeutic effect by directly competing with androgens for binding to the ligand-binding domain of the androgen receptor.[2] This binding prevents the receptor's conformational change, nuclear translocation, and subsequent regulation of androgen-responsive genes that are critical for prostate cancer cell proliferation and survival.[2][5] In androgen-dependent cell lines such as LNCaP and VCaP, this antagonism of the AR signaling pathway leads to cell cycle arrest and induction of apoptosis.[6][7]

Quantitative Data Summary

The following tables summarize the reported effects of this compound on various androgen-dependent prostate cancer cell lines.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor Status | Assay Type | IC50 (µM) | Reference(s) |

| LNCaP | AR-positive (mutated T877A) | Cell Viability | ~0.16 - 0.35 | [8][9] |

| VCaP | AR-positive (wild-type, amplified) | Cell Viability | Not explicitly stated, but growth is inhibited | [10][11] |

| LNCaP/AR(cs) | AR-overexpressing | Competitive Binding | 0.16 | [8] |

Table 2: Apoptotic Effects of Bicalutamide in Prostate Cancer Cell Lines

| Cell Line | Treatment Conditions | Apoptotic Effect | Assay Used | Reference(s) |

| LNCaP | 0-100 µM Bicalutamide for 48h | 20-60% dose-dependent cell death | Not specified | [12] |

| PWR-1E | Bicalutamide treatment | Induction of apoptosis via a caspase-dependent mechanism | Flow Cytometry | [13] |

| LNCaP | 12.5 µM Bicalutamide + 10 nM LBH589 | 5-fold higher caspase 3/7 activation than in AD-cells | Caspase 3/7 Activation Assay | [14] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: Androgen Receptor Signaling and this compound Inhibition.

Caption: Workflow for this compound Evaluation.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is for determining the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability.

Materials:

-

Androgen-dependent prostate cancer cells (e.g., LNCaP)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[15]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT/MTS Addition:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[16]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This protocol is for detecting apoptosis in prostate cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Treated and untreated prostate cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment. For adherent cells, use trypsin and collect both the floating and adherent cells.[18]

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]

-

Data Acquisition: Analyze the cells by flow cytometry within one hour.[20]

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Western Blot Analysis for Androgen Receptor Expression

This protocol is for determining the effect of this compound on the expression levels of the androgen receptor and other target proteins.

Materials:

-

Treated and untreated prostate cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[5][21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[5][21]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.[5]

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH).[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 3. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. Item - Effects of the Anti-Androgen Bicalutamide on Prostate Cancer Cells - University of Notre Dame - Figshare [curate.nd.edu]

- 7. Metformin enhances the antiproliferative and apoptotic effect of bicalutamide in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. Antiandrogen-induced cell death in LNCaP human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential mechanisms of bicalutamide-induced apoptosis in prostate cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of bicalutamide sensitivity in prostate cancer cells by an epigenetic Puralpha-mediated decrease in androgen receptor levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Annexin V Staining Protocol [bdbiosciences.com]

- 20. cdn.hellobio.com [cdn.hellobio.com]

- 21. benchchem.com [benchchem.com]

Application of (R)-Bicalutamide in Studying Androgen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (R)-Bicalutamide as a tool for investigating androgen receptor (AR) signaling pathways. This compound is the active enantiomer of the nonsteroidal antiandrogen bicalutamide (B1683754) and serves as a selective AR antagonist.[1][2] It is a crucial compound for studying the mechanisms of AR-dependent gene transcription, nuclear translocation, and the development of resistance in prostate cancer and other androgen-dependent diseases.

Mechanism of Action

This compound functions as a competitive antagonist of the androgen receptor. It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3] This binding inhibits the conformational changes in the AR that are necessary for its activation, subsequent dimerization, and translocation from the cytoplasm to the nucleus. While some studies suggest that bicalutamide binding can still permit nuclear translocation, it prevents the recruitment of coactivators essential for the transcription of androgen-responsive genes.[4] This leads to the assembly of a transcriptionally inactive receptor complex on the DNA. Furthermore, there is evidence that bicalutamide can accelerate the degradation of the AR protein.[1]

Data Presentation

Quantitative Data for this compound

| Parameter | Cell Line/Receptor | Value | Reference |

| IC50 | LNCaP/AR(cs) | 0.16 µM | [5] |

| Freestyle293F (WT AR) | 0.054 µM | [5] | |

| LNCaP | 0.8 - 2.0 µM | [6] | |

| VCaP | 45.20 - 51.61 µM | [7] | |

| DU-145 | 45.20 - 51.61 µM | [7] | |

| 22Rv1 | 45.20 - 51.61 µM | [7] | |

| Ki | LNCaP (T877A mutant AR) | 35 nM | [5] |

| EC50 | MDA-MB-453 | 31 nM | [5] |

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for this compound.

Caption: Canonical Androgen Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Characterizing this compound Activity

This workflow outlines the key experiments used to characterize the antagonistic properties of this compound.

Caption: Experimental workflow for characterizing an AR antagonist.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) or inhibitory concentration (IC50) of this compound for the androgen receptor.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the AR in a cell lysate or with a purified receptor.

Materials:

-

Prostate cancer cells expressing AR (e.g., LNCaP) or purified AR protein.

-

Radiolabeled ligand: [3H]-Dihydrotestosterone ([3H]-DHT).

-

This compound.

-

Assay Buffer: Tris-based buffer (pH 7.4) containing protease inhibitors.

-

Wash Buffer: Assay buffer with a lower concentration of Tris.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

Preparation of Cell Lysate:

-

Culture LNCaP cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in hypotonic buffer containing protease inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the AR.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of [3H]-DHT (typically at its Kd concentration).

-

Add increasing concentrations of this compound (e.g., from 1 pM to 10 µM).

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).

-

Add the cell lysate or purified AR to each well.

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Transfer the reaction mixture to a filter plate.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

AR-Driven Luciferase Reporter Gene Assay

Objective: To assess the functional antagonist activity of this compound on AR-mediated gene transcription.

Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (containing AREs). AR activation by an agonist drives luciferase expression, which can be quantified by measuring luminescence. This compound's ability to inhibit this process is measured.[6][7][8][9]

Materials:

-

AR-negative cell line (e.g., PC-3 or HEK293) or AR-positive cell line (e.g., LNCaP).

-

AR expression vector (e.g., pCMV-hAR).

-

Luciferase reporter plasmid with AREs (e.g., pGL3-ARE-Luc).

-

A control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).

-

Transfection reagent (e.g., Lipofectamine).

-

DHT (agonist).

-

This compound.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Protocol:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with a medium containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

-

Treat the cells with increasing concentrations of this compound in the presence of a fixed concentration of DHT (typically the EC50 or EC80 concentration).

-

Include controls: vehicle only, DHT only, and this compound only.

-

Incubate for an additional 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.[8]

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.[8]

-

Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of this compound.

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Immunofluorescence Assay for AR Nuclear Translocation

Objective: To visualize the effect of this compound on the subcellular localization of the androgen receptor.

Principle: Immunofluorescence microscopy is used to detect the location of the AR protein within cells. An AR-specific primary antibody and a fluorescently labeled secondary antibody are used to visualize the receptor.

Materials:

-

Prostate cancer cells (e.g., LNCaP).

-

DHT.

-

This compound.

-

Fixative: 4% paraformaldehyde in PBS.

-

Permeabilization buffer: 0.1% Triton X-100 in PBS.

-

Blocking buffer: 5% BSA in PBS.

-

Primary antibody: Anti-AR antibody.

-

Secondary antibody: Fluorescently labeled anti-rabbit or anti-mouse IgG.

-

Nuclear counterstain: DAPI.

-

Fluorescence microscope.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Starve cells in a medium with charcoal-stripped serum for 24 hours.

-

Treat cells with vehicle, DHT, this compound, or a combination of DHT and this compound for a specified time (e.g., 1-2 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific binding with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and capture images.

-

Western Blot Analysis for AR Degradation

Objective: To determine if this compound treatment leads to a decrease in the total cellular levels of the androgen receptor protein.

Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect the AR protein using a specific antibody.

Materials:

-

Prostate cancer cells (e.g., LNCaP).

-

DHT.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody: Anti-AR antibody.

-

Loading control antibody: Anti-GAPDH or Anti-β-actin antibody.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagent.

-

Imaging system.

Protocol:

-

Cell Treatment and Lysis:

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody and the loading control antibody overnight at 4°C.[12]

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply the ECL reagent and detect the chemiluminescent signal using an imaging system.[11]

-

Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control band intensity.

-

Compare the AR protein levels in this compound-treated cells to the control cells.

-

References

- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 2. Bicalutamide - Wikipedia [en.wikipedia.org]

- 3. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for (R)-Bicalutamide Treatment of LNCaP Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Bicalutamide, the active enantiomer of Bicalutamide (marketed as Casodex), is a non-steroidal antiandrogen that plays a crucial role in the management of prostate cancer. It functions by competitively inhibiting the binding of androgens to the Androgen Receptor (AR), thereby hindering the downstream signaling pathways that promote the proliferation of prostate cancer cells.[1][2][3] The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a widely utilized in-vitro model for prostate cancer research as it expresses a mutant but functional androgen receptor, making it responsive to androgen stimulation and antiandrogen treatment.[4][5]

These application notes provide a comprehensive protocol for assessing the anti-proliferative effects of this compound on LNCaP cells. The included methodologies, data presentation, and pathway diagrams are intended to guide researchers in designing and executing robust cell-based assays.

Mechanism of Action of this compound in LNCaP Cells

This compound exerts its anti-proliferative effects by directly targeting the androgen receptor signaling pathway. In the absence of androgens, the AR is predominantly located in the cytoplasm, complexed with heat shock proteins.[6] Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus.[6] In the nucleus, it dimerizes and binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes involved in cell growth and survival, such as Prostate-Specific Antigen (PSA).[6][7]

This compound acts as a competitive antagonist at the ligand-binding domain of the AR.[3] By occupying the binding site, it prevents androgen binding and subsequent receptor activation.[3] This blockade inhibits the nuclear translocation of the AR, its binding to AREs, and the transcription of androgen-dependent genes, ultimately leading to a reduction in cell proliferation and induction of apoptosis.[8][9]

Caption: Androgen Receptor Signaling and this compound Inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's effect on LNCaP cell proliferation, as reported in the literature. IC50 values can vary depending on experimental conditions such as cell density, serum concentration, and assay duration.

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 | ~0.16 µM | LNCaP/AR(cs) | In a competitive binding assay. | [1] |

| IC50 | ~20.44 µM | LNCaP | Anti-proliferative activity after 96 hours of treatment. | [7] |

| Effective Concentration | 10 µM - 100 µM | LNCaP | Used in various studies to induce cell death and inhibit proliferation. | [4][9][10][11] |

| Ki | 35 nM | LNCaP | Inhibition of [3H]-DHT binding to the T877A mutant androgen receptor. | [1] |

Experimental Protocols

LNCaP Cell Culture and Maintenance

A crucial aspect of obtaining reliable and reproducible results is the proper maintenance of LNCaP cells. These cells are known for their slow growth and tendency to form clumps.[5][12]

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-